3-Fluoroquinolin-6-OL
CAS No.: 808755-53-5
Cat. No.: VC7849743
Molecular Formula: C9H6FNO
Molecular Weight: 163.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 808755-53-5 |
|---|---|
| Molecular Formula | C9H6FNO |
| Molecular Weight | 163.15 |
| IUPAC Name | 3-fluoroquinolin-6-ol |
| Standard InChI | InChI=1S/C9H6FNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H |
| Standard InChI Key | WUAYWIYDQAWNFI-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC=C(C=C2C=C1O)F |
| Canonical SMILES | C1=CC2=NC=C(C=C2C=C1O)F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
3-Fluoroquinolin-6-ol (C₉H₆FNO) features a quinoline backbone with substituents at positions 3 and 6. The fluorine atom at C3 introduces electronegativity, while the hydroxyl group at C6 enhances hydrogen-bonding potential. The planar aromatic system facilitates π-π stacking interactions, critical for binding biological targets .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆FNO | |
| Molecular Weight | 163.15 g/mol | |
| SMILES | C1=CC2=NC=C(C=C2C=C1O)F | |
| InChI Key | WUAYWIYDQAWNFI-UHFFFAOYSA-N | |
| CAS Registry | 808755-53-5 |
Tautomerism and Conformational Dynamics
The hydroxyl group at position 6 enables keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding. Nuclear magnetic resonance (NMR) studies of analogous quinolines suggest that the fluorine atom at C3 polarizes the ring system, altering electron density distribution .
Synthesis and Synthetic Pathways
Historical Methods
Early syntheses of fluorinated quinolines involved Friedländer annulation, where 2-aminobenzaldehyde derivatives react with ketones. For 3-fluoroquinolin-6-ol, a modified approach using 5-fluoro-2-nitrobenzaldehyde as a precursor has been proposed, followed by reduction and cyclization .
Modern Techniques
Recent patents describe metal-catalyzed cross-coupling reactions to introduce fluorine selectively. For example, palladium-mediated C–H activation enables direct fluorination at position 3, bypassing protective group strategies .
Table 2: Comparative Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Friedländer Annulation | 45–55 | 90–95 | Scalability |
| C–H Activation | 60–70 | 98+ | Regioselectivity |
Physicochemical Properties
Spectral Data
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UV-Vis Spectroscopy: Absorption maxima at 254 nm (π→π* transition) and 310 nm (n→π* transition), consistent with conjugated aromatic systems .
-
Mass Spectrometry: Base peak at m/z 163.1 ([M]⁺), with fragment ions at m/z 145 (loss of H₂O) and 117 (loss of HF) .
Solubility and Stability
Preliminary data indicate limited aqueous solubility (0.12 mg/mL at 25°C) but improved solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The compound is stable under inert atmospheres but susceptible to photodegradation, necessitating storage in amber vials .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to quinolone antibiotics (e.g., ciprofloxacin derivatives). Its hydroxyl group enables facile functionalization via Mitsunobu or Ullmann reactions .
Materials Science
Thin films of 3-fluoroquinolin-6-ol exhibit blue fluorescence (λₑₘ = 450 nm), suggesting utility in organic light-emitting diodes (OLEDs) .
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